N-Formylindoline

概要

説明

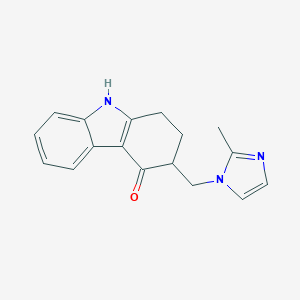

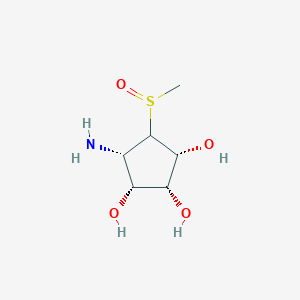

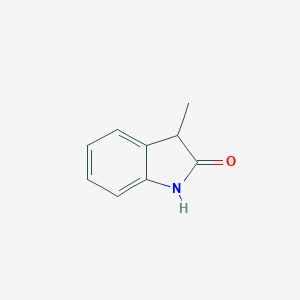

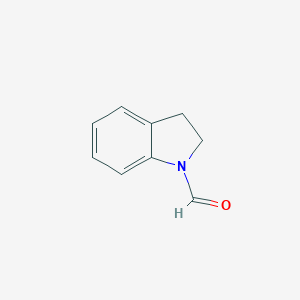

N-Formylindoline, also known as 1-Indolinecarboxaldehyde, 2,3-dihydroindole-1-carbaldehyde, or 2,3-Dihydro-indole-1-carbaldehyde, is an indoline metabolite used in biochemical research . It has a molecular weight of 147.17 and a molecular formula of C9H9NO .

Molecular Structure Analysis

The molecular structure of N-Formylindoline consists of a benzene ring fused with a five-membered nitrogenous ring . This structure is represented by the molecular formula C9H9NO .

Chemical Reactions Analysis

While specific chemical reactions involving N-Formylindoline are not detailed in the search results, there are references to the N-formylation of amines using various catalysts . Additionally, there is mention of the preparation of 7-Halo-indoles by thallation of N-Formylindoline .

Physical And Chemical Properties Analysis

N-Formylindoline has a molecular weight of 147.17 and a molecular formula of C9H9NO . Further physical and chemical properties are not detailed in the search results.

科学的研究の応用

Preparation of 7-Halo-indoles

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

N-Formylindoline is used in the preparation of 7-Halo-indoles, which are key components in the synthesis of the right-hand segment of Chloropeptin, a compound isolated from Streptomyces sp. WK-3490 .

Methods of Application

The 7-substituted indoles were synthesized using thallation of N-formylindoline as a key reaction . This was followed by the conversion to the ®-7-substituted tryptophan using a method already reported .

Results or Outcomes

The procedure resulted in the successful synthesis of two precursor tripeptides for the right-hand segment of chloropeptin .

N-Formylation of Amines and Nitroarenes

Specific Scientific Field

This application is in the field of Green Chemistry .

Summary of the Application

N-Formylindoline is used in the N-formylation of amines and nitroarenes, a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides . Formamides are valuable intermediates in pharmacological syntheses and important building blocks in synthetic and industrial organic chemistry .

Methods of Application

The formylation reactions are catalyzed by unsupported or material-supported nanostructure catalysts . The conversion of all types of amines to formamides has been accomplished using reagents and an assortment of nanocatalysts, transition metal catalysts, organic catalysts, and acidic catalysts .

Results or Outcomes

The use of these catalysts in the N-formylation of amines or nitroarenes has proven to be efficient and has been conducted in eco-friendly and green media including water, polyethylene glycol, and ionic liquids, as well as under solvent-free conditions .

Lewis Acid Catalyzed Cyclizations

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

N-Formylindoline is used in the synthesis of N-formylindoline derivatives by Lewis acid-catalyzed cyclizations of o-(2-hydroxyalkyl)phenyl isocyanides .

Methods of Application

The o-(2-hydroxyalkyl)phenyl isocyanides, which are prepared by the reaction of o-lithiomethylphenyl isocyanides with ketone and aldehyde, are cyclized by a Lewis acid catalyst to form N-formylindoline derivatives .

Results or Outcomes

The procedure resulted in the successful synthesis of N-formylindoline derivatives .

Biological Potential of Indole Derivatives

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

Indole derivatives, including N-Formylindoline, have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Methods of Application

The methods of application involve the synthesis of various bioactive aromatic compounds containing the indole nucleus .

Results or Outcomes

These indole derivatives bind with high affinity to multiple receptors, making them useful in developing new derivatives for treatment .

N-Arylation of Indoles

Summary of the Application

N-Formylindoline is used in the preparation of N-arylindoles . N-arylindoles are important indole derivatives, an example of which is sertindole, an antipsychotic drug .

Methods of Application

The N-arylation of indoles is achieved through various procedures, including transition-metal-free procedures, nickel-catalyzed and palladium-catalyzed N-arylation, and copper-catalyzed procedures .

Results or Outcomes

These procedures have resulted in the successful synthesis of N-arylindoles .

将来の方向性

Indoline compounds, including N-Formylindoline, have been highlighted for their potential in drug discovery, particularly in the development of anticancer and antibacterial drugs . The unique structure and properties of indoline make it a useful heterocyclic component in medicinal chemistry . As research continues, indoline derivatives are expected to play a greater role in the medical field .

特性

IUPAC Name |

2,3-dihydroindole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIPHNRGLERLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341887 | |

| Record name | N-Formylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formylindoline | |

CAS RN |

2861-59-8 | |

| Record name | N-Formylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。